1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This chemical compound is also known as DFB, and it is a potent inhibitor of the dopamine transporter. The dopamine transporter is a protein that is responsible for the reuptake of dopamine from the synaptic cleft, and DFB has been shown to inhibit this process, thereby increasing the concentration of dopamine in the brain.
Wirkmechanismus
The mechanism of action of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol involves the inhibition of the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which is believed to be responsible for the therapeutic effects of the compound. The compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol are complex and not fully understood. The compound has been shown to increase dopamine levels in the brain, which is believed to be responsible for its therapeutic effects. It has also been shown to have an affinity for the serotonin transporter, which may contribute to its antidepressant effects. The compound has been shown to have a low toxicity profile, but further studies are needed to fully understand its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is its potency as a dopamine transporter inhibitor. This makes it an attractive compound for studying the role of dopamine in various neurological disorders. However, the complex synthesis of the compound and its low solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. One direction is to study its potential use in the treatment of substance abuse disorders, particularly cocaine addiction. Another direction is to study its potential use in the treatment of depression and anxiety. Further studies are also needed to fully understand the safety profile of the compound and its potential side effects.
Conclusion:
1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a complex chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, ADHD, and substance abuse disorders. The compound's mechanism of action involves the inhibition of the dopamine transporter, which leads to an increase in the concentration of dopamine in the brain. The compound has a low toxicity profile, but further studies are needed to fully understand its safety profile. Overall, 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has significant potential as a therapeutic agent, and further research is needed to fully understand its applications.
Synthesemethoden
The synthesis of 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol is a complex process that involves several steps. The first step involves the synthesis of the intermediate 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidone, which is then reduced to the final product, 1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol. The synthesis of this compound requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol has been extensively studied in the field of neuroscience due to its potential applications as a therapeutic agent for the treatment of various neurological disorders. Some of the disorders that have been studied include Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. The compound has also been studied for its potential use in the treatment of depression and anxiety.
Eigenschaften
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O2/c23-18-6-7-20(24)17(12-18)15-26-10-8-22(27,9-11-26)14-19-13-21(25-28-19)16-4-2-1-3-5-16/h1-7,12-13,27H,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQJAVXXMKHGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC(=NO2)C3=CC=CC=C3)O)CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.